molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

Cat. No. B174174
CAS RN: 18339-49-6
M. Wt: 199.12 g/mol
InChI Key: MNDMJUPLJBOBQZ-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is a chemical compound with the CAS Number: 18339-49-6 . It has a molecular weight of 199.12 . The IUPAC name for this compound is 1-azabicyclo[2.2.2]oct-4-ylamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 259.3°C at 760 mmHg .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds

Nitrogen-containing compounds, such as aromatic and aliphatic amines, are prevalent in various industries, leading to environmental concerns due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, improving water treatment efficacy. Research has focused on the degradation mechanisms, process parameters, and the development of cost-effective and efficient treatment methods, highlighting the potential of AOPs in addressing pollution from nitrogen-containing compounds (Bhat & Gogate, 2021).

Role in Heterocyclic Amine Formation and Cancer Risk

Heterocyclic amines formed during the cooking process of meats have been studied for their carcinogenic potential. These compounds, including aromatic amines, are generated from natural precursors like creatinine, amino acids, and sugars, particularly when meat is cooked to medium or well-done states. The formation mechanisms and potential strategies to reduce exposure and intake have been a significant focus, with implications for dietary recommendations and cancer risk reduction (Knize & Felton, 2005).

Applications in Drug Discovery and Pharmaceutical Chemistry

Monocyclic beta-lactams, a group related to bicyclic amines, have been explored for their therapeutic applications beyond their traditional antibacterial use. Recent patents have disclosed their potential in neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. This research underscores the evolving role of cyclic amines in developing new clinical candidates for various diseases, demonstrating the broad applicability of these compounds in medicinal chemistry (Grabrijan, Strašek, & Gobec, 2020).

Synthesis of Peptide Moieties and Pharmaceutical Compounds

Cyclic imines in Ugi and Ugi-Type Reactions have been utilized to synthesize peptide moieties connected to N-heterocyclic motifs, found in many natural products and pharmaceutical compounds. This approach offers a robust route for creating diverse heterocyclic compounds with significant pharmaceutical relevance, providing insights into novel synthetic routes for drug discovery (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDMJUPLJBOBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride

CAS RN

18339-49-6
Record name 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride
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